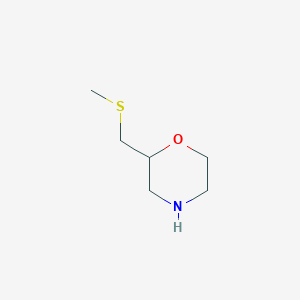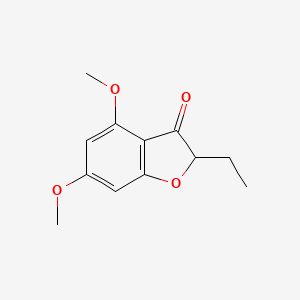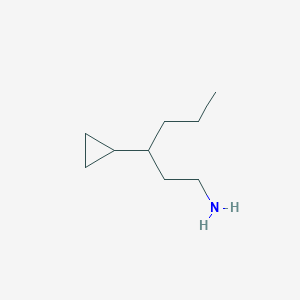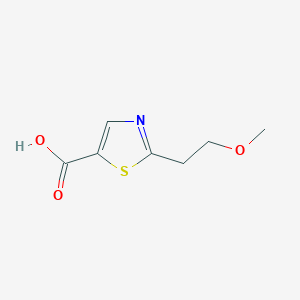
2-(2-Methoxyethyl)thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethyl)thiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties .
Méthodes De Préparation
The synthesis of 2-(2-Methoxyethyl)thiazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
2-(2-Methoxyethyl)thiazole-5-carboxylic acid undergoes various types of chemical reactions, including nucleophilic substitution and electrophilic substitution . Common reagents used in these reactions include potassium carbonate and methanol . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Methoxyethyl)thiazole-5-carboxylic acid has a wide range of scientific research applications. It is used in the development of drugs and biologically active agents due to its versatile thiazole moiety . The compound has been studied for its potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities .
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethyl)thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor, nucleophilic, and oxidation reactions . These interactions can activate or inhibit biochemical pathways and enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
2-(2-Methoxyethyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid . These compounds share similar structural features but may differ in their biological activities and applications. The unique properties of this compound make it a valuable compound for scientific research and drug development.
Propriétés
Formule moléculaire |
C7H9NO3S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
2-(2-methoxyethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-11-3-2-6-8-4-5(12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) |
Clé InChI |
GMBMTNPYLPQHRM-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=NC=C(S1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




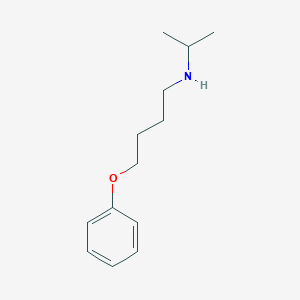
![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)



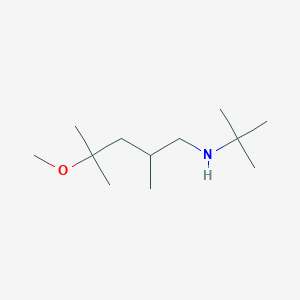
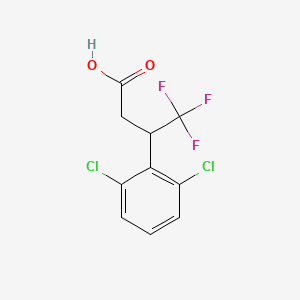
![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
